molecular formula C18H14O3 B1244461 Dihydrotanshinone I CAS No. 87205-99-0

Dihydrotanshinone I

Cat. No.: B1244461
CAS No.: 87205-99-0
M. Wt: 278.3 g/mol
InChI Key: HARGZZNYNSYSGJ-JTQLQIEISA-N
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Chemical Reactions Analysis

Oxidation Reactions

Dihydrotanshinone I undergoes dehydrogenation to form tanshinone I , a reaction critical for enhancing its bioactivity. This transformation is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under reflux conditions in ethanol or toluene . The reaction mechanism involves the abstraction of hydrogen atoms from the dihydrofuran ring, resulting in aromaticity and increased planarity. Tanshinone I exhibits improved pharmacokinetic properties compared to its precursor .

Reduction Reactions

Reduction of the quinone moiety in this compound using sodium borohydride (NaBH₄) produces alcohol derivatives. This reaction typically occurs in ethanol at room temperature, targeting the ketone groups to form hydroxylated intermediates. These derivatives are explored for their enhanced solubility and modified biological activity profiles.

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly at electrophilic sites on the aromatic rings. Common reagents include halogenated compounds and Grignard reagents under acidic or basic conditions. For example:

  • Feist–Bénary reaction : Condensation with α-haloketones (e.g., bromoacetone) forms furan rings, crucial for synthesizing tanshinone I derivatives .

  • Diels-Alder reactions : Although primarily used in total synthesis, these reactions highlight the compound’s reactivity in forming polycyclic structures .

Key Reaction Data

Reaction TypeReagents/ConditionsMajor ProductsYield/Outcome
OxidationDDQ, ethanol, refluxTanshinone IQuantitative conversion
ReductionNaBH₄, ethanol, RTAlcohol derivativesVariable (dependent on substrate)
SubstitutionBromoacetone, NH₄OAc, toluene, 120°CFuran-substituted derivativesUp to 35% yield

Research Findings

  • Oxidation Dynamics : DDQ-mediated dehydrogenation is the most efficient route to tanshinone I, with applications in cancer research due to its enhanced cytotoxicity .

  • Derivative Synthesis : Substitution reactions enable the introduction of functional groups (e.g., halogens, alkyl chains), improving water solubility and targeting specific enzymes like fatty acid synthase .

  • Reduction Products : Alcohol derivatives show promise in reducing oxidative stress by modulating ROS pathways, as demonstrated in hepatocellular carcinoma studies .

Structural Influences on Reactivity

The ortho-quinone and dihydrofuran groups in this compound are primary reaction sites. The planar structure facilitates π-π interactions in substitution reactions, while the electron-deficient quinone enhances susceptibility to nucleophilic attack . Solubility in organic solvents (ethanol, acetone) enables reactions under mild conditions .

This compound’s chemical versatility underscores its potential as a scaffold for drug development. Future research should explore catalytic systems for greener synthesis and high-throughput screening of derivatives for therapeutic applications.

Biological Activity

Dihydrotanshinone I (DHT), a bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse biological activities, particularly in cancer therapy, cardiovascular protection, and anti-inflammatory effects. This article synthesizes recent findings on the biological activity of DHT, highlighting its mechanisms of action, therapeutic potentials, and relevant research studies.

DHT exhibits its biological effects through multiple mechanisms, primarily involving apoptosis induction in cancer cells and modulation of various signaling pathways.

  • Apoptosis Induction : DHT has been shown to induce apoptosis in various cancer cell lines. For instance, in K562/ADR leukemia cells, DHT caused cell growth arrest during the S phase and subsequent apoptosis, differentiating its mechanism from cryptotanshinone, another compound from Danshen .
  • DNA Damage : Recent studies indicate that DHT induces DNA damage in hepatocellular carcinoma (HCC) cells (Huh-7 and HepG2), leading to apoptosis in a dose-dependent manner. The IC50 values indicate significant cytotoxicity at concentrations as low as 3.125 µM .
  • Inhibition of Proliferation : In glioma cells (U251 and U87), DHT inhibited proliferation by altering mitochondrial membrane potential and increasing levels of oxidative stress markers .

Case Studies and Experimental Data

  • Hepatocellular Carcinoma :
    • A study demonstrated that DHT effectively inhibited the proliferation of Huh-7 and HepG2 cells, with a notable decrease in cell viability observed at concentrations above 3.125 µM. Flow cytometry confirmed increased apoptosis rates correlating with DHT concentration .
  • Leukemia :
    • DHT was found to induce apoptosis in K562/ADR cells through distinct apoptotic pathways compared to other tanshinones. The study utilized flow cytometric analysis to assess cell cycle changes and DNA fragmentation .
  • Cardiovascular Effects :
    • In a diabetic model, DHT ameliorated cardiac hypertrophy induced by high-fat diets, indicating potential cardiovascular protective effects .

Data Tables

The following table summarizes the effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Apoptosis Induction
Huh-73.125DNA damage, cell cycle arrestYes
HepG23.125DNA damage, mitochondrial dysfunctionYes
K562/ADRNot specifiedS phase arrest, distinct apoptotic pathwayYes
U251Not specifiedMitochondrial membrane potential changesYes
U87Not specifiedIncreased oxidative stressYes

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Dihydrotanshinone I’s cytotoxic effects in cancer cell lines?

To evaluate cytotoxicity, researchers should employ standardized assays such as MTT or CCK-8 to measure cell viability. Dose-response curves (e.g., 0–50 µM) and time-course experiments (24–72 hours) are critical for determining IC50 values. For apoptosis-specific analysis, Annexin V/PI staining combined with caspase activity assays (e.g., caspase-3/7) is essential. Notably, Z-VAD-fmk (a pan-caspase inhibitor) should be used to confirm caspase dependency, as demonstrated in HCT116 cells . ROS scavengers (e.g., NAC) can further clarify oxidative stress contributions .

Q. How should researchers handle this compound’s toxicity and stability in laboratory settings?

this compound is classified under GHS Category 4 for acute toxicity and Category 2A for eye irritation. Key precautions include:

  • Storage : Protect from light and air; store at 2–8°C for long-term stability .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .
  • Solubility : Prepare stock solutions in DMSO or chloroform, ensuring concentrations ≤10 mM to prevent solvent toxicity .

Q. What are the validated cellular models for studying this compound’s anticancer activity?

Huh-7 and HepG2 (hepatocellular carcinoma) and HCT116 (colorectal cancer) cell lines are widely used. Dose-dependent DNA damage (via γ-H2AX staining) and apoptosis (via TUNEL assay) should be quantified. Network pharmacology and molecular docking (e.g., EGFR targeting) are recommended for mechanistic validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s apoptotic pathways across studies?

Discrepancies in caspase activation (e.g., partial inhibition by Z-IETD-fmk vs. Z-LEHD-fmk in HCT116 cells ) may arise from cell-type-specific signaling or off-target effects. To address this:

  • Perform kinetic studies to map caspase activation timelines.
  • Use siRNA knockdown (e.g., caspase-2) to isolate pathway contributions .
  • Validate findings with orthogonal assays (e.g., mitochondrial membrane potential via JC-1 staining) .

Q. What computational strategies are effective for identifying this compound’s molecular targets?

  • Molecular docking : Prioritize residues like PHE295 and TRP286 in AChE or EGFR’s kinase domain. Binding energy thresholds (e.g., ≤−9 kcal/mol) and hydrogen bond/pi-interaction analyses are critical .
  • Network pharmacology : Integrate KEGG pathway enrichment (e.g., HIF-1, VEGF) with protein-protein interaction networks to identify hub targets .
  • ADME profiling : Use SwissADME or ADMETLab to predict bioavailability and toxicity, aligning with in vitro results .

Q. How does this compound’s dual role in antiviral and anticancer mechanisms intersect mechanistically?

Its inhibition of viral proteases (e.g., SARS-CoV-2 PLpro ) and anticancer activity (e.g., EGFR suppression ) both involve targeting cysteine-dependent enzymatic activity. Researchers should:

  • Compare binding affinities (e.g., PLpro vs. EGFR) via surface plasmon resonance (SPR).
  • Test cross-reactivity in dual-pathway models (e.g., SARS-CoV-2-infected cancer cells).
  • Evaluate ROS-mediated effects using Nrf2/ARE pathway inhibitors .

Q. Methodological Considerations

Q. What controls are essential for ensuring reproducibility in this compound studies?

  • Positive controls : Cisplatin for DNA damage, Staurosporine for apoptosis .
  • Solvent controls : Match DMSO concentrations (e.g., ≤0.1%) to exclude solvent artifacts .
  • Genetic controls : CRISPR-Cas9 knockout models (e.g., p53-null cells) to validate target specificity .

Q. How should researchers address batch-to-batch variability in this compound sourcing?

  • Request Certificates of Analysis (COA) verifying purity (>98%) and lot-specific HPLC/MS data .
  • Pre-test each batch in a reference assay (e.g., IC50 in HCT116 cells) .
  • Use standardized storage protocols to minimize degradation .

Properties

IUPAC Name

(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARGZZNYNSYSGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236187
Record name Dihydrotanshinone I
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In ethanol, 1 mg/mL, clear orange to red
Record name Dihydrotanshinone I
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Red powder

CAS No.

87205-99-0
Record name Dihydrotanshinone I
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Record name Dihydrotanshinone I
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Record name Dihydrotanshinone I
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Record name (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione
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Record name DIHYDROTANSHINONE I
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydrotanshinone I
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